molecular formula C14H12Cl2N2O B8745891 N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide

Cat. No.: B8745891
M. Wt: 295.2 g/mol
InChI Key: VJYBFZVQINAVQQ-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amine group, a methyl group, and two chlorine atoms attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, a continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)benzamide with a yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)benzamide
  • N-(4-methyl-3-nitrophenyl)benzamide

Uniqueness

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(7-13(8)17)18-14(19)9-3-5-11(15)12(16)6-9/h2-7H,17H2,1H3,(H,18,19)

InChI Key

VJYBFZVQINAVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,4-dichlorobenzoic acid (200 mg, 1.05 mmol), 2,4-diaminotoluene (513 mg, 4.20 mmol), and EDC (403 mg, 2.10 mmol) was added CH2Cl2 (40 mL). The mixture was stirred overnight at RT, concentrated, diluted with EtOAc and extracted with water. The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography (n-Hexanes→50% EtOAc/n-Hexanes) yielding N-(3-amino-4-methyl-phenyl)-3,4-dichloro-benzamide. MS m/z=295, 297 [M]+ and [M+2]+. Calc'd for C14H12Cl2N2O: 295.17.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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